methyl 4-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate
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Overview
Description
METHYL 4-[(3E)-3-[(4-NITROPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a nitrophenyl group, a benzylidene moiety, and a pyrrole ring. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(3E)-3-[(4-NITROPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with a suitable pyrrole derivative under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(3E)-3-[(4-NITROPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzylidene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyrrole derivatives and oxidized nitrophenyl compounds.
Scientific Research Applications
METHYL 4-[(3E)-3-[(4-NITROPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[(3E)-3-[(4-NITROPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins and enzymes, leading to various biological effects. The compound may also interfere with cellular signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-[(3E)-3-[(4-AMINOPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE
- METHYL 4-[(3E)-3-[(4-METHOXYPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE
Uniqueness
METHYL 4-[(3E)-3-[(4-NITROPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H18N2O5 |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
methyl 4-[(3E)-3-[(4-nitrophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C25H18N2O5/c1-32-25(29)19-9-13-21(14-10-19)26-23(18-5-3-2-4-6-18)16-20(24(26)28)15-17-7-11-22(12-8-17)27(30)31/h2-16H,1H3/b20-15+ |
InChI Key |
QFNXEGZBWNETIS-HMMYKYKNSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C2=O)C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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